Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
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Description
Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C27H25NO6S and its molecular weight is 491.56. The purity is usually 95%.
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Biological Activity
Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique molecular structure, characterized by a benzofuran core and the presence of an acetyl group and a sulfonamide moiety, suggests significant potential for various biological activities.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, which include:
- Anti-inflammatory Effects: The sulfonamide group is known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Analgesic Properties: Similar compounds have demonstrated pain-relieving effects through various mechanisms, including modulation of pain pathways.
- Antibacterial Activity: The presence of the benzofuran core has been linked to antibacterial efficacy against various pathogens.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may inhibit enzymes related to gastric acid secretion, indicating potential as an anti-ulcer agent due to its structural resemblance to known proton pump inhibitors.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 5-[acetoxy-(4-methylphenyl)sulfonylimino]-2-naphthoic acid | Sulfonamide group, naphthalene core | Anti-inflammatory |
N-(4-methylsulfonamidophenyl)acetamide | Acetamide and sulfonamide groups | Analgesic |
Benzofuran sulfonamides | Benzofuran core with varying substituents | Antibacterial |
This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related benzofuran derivatives:
- Anti-inflammatory Studies: A study demonstrated that benzofuran derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes.
- Analgesic Effects: Another research highlighted the analgesic properties of sulfonamide-containing compounds, showing effective pain relief in rodent models.
- Antimicrobial Activity: Research on benzofuran sulfonamides revealed promising antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-27(30)25-22-16-21(13-14-23(22)34-26(25)20-9-7-6-8-10-20)28(19(4)29)35(31,32)24-15-17(2)11-12-18(24)3/h6-16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRZYZPLFCDHLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.